molecular formula C16H11Cl2NO2S B11172669 3,6-Dichloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide

3,6-Dichloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B11172669
M. Wt: 352.2 g/mol
InChI Key: CZHCEMFCHUJMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, a methoxy group at position 3 of the phenyl ring, and a carboxamide group at position 2 of the benzo[b]thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Amidation: The carboxylic acid group at position 2 is converted to a carboxamide group through a reaction with an amine, such as 3-methoxyaniline, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

Scientific Research Applications

3,6-Dichloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of the methoxy group at position 3 of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C16H11Cl2NO2S

Molecular Weight

352.2 g/mol

IUPAC Name

3,6-dichloro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2NO2S/c1-21-11-4-2-3-10(8-11)19-16(20)15-14(18)12-6-5-9(17)7-13(12)22-15/h2-8H,1H3,(H,19,20)

InChI Key

CZHCEMFCHUJMLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.